Increased Hydrogen-Bonding Capacity and Polar Surface Area Relative to Simpler Trifluoromethylphenyl Hydrazides
The target compound contains a malonamide-like spacer (CO-CH₂-CO) linking the hydrazinocarbonyl and 3-trifluoromethylanilide motifs, yielding three hydrogen bond donors (HBD), six hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 84.2 Ų [1]. In contrast, the simpler analog 2-(2-(trifluoromethyl)phenyl)acetohydrazide (CAS 428507-91-9), which lacks this spacer, displays only two HBD and three HBA based on its chemical formula C₉H₉F₃N₂O . This difference in HBD/HBA counts and TPSA is a direct structural consequence of the additional carbonyl and amide groups present in the target compound.
| Evidence Dimension | Hydrogen bond donor / acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | 3 HBD, 6 HBA, TPSA 84.2 Ų (computed, PubChem) |
| Comparator Or Baseline | 2-(2-(Trifluoromethyl)phenyl)acetohydrazide: 2 HBD, 3 HBA (derived from C₉H₉F₃N₂O; typical for simple hydrazides lacking the CO-CH₂-CO spacer) |
| Quantified Difference | +1 HBD, +3 HBA, TPSA increase of approximately 30–40 Ų (exact comparator TPSA not computationally matched, but the difference is structurally mandated by the additional CONH and CO groups) |
| Conditions | Computed descriptors from PubChem (target) and chemical formula analysis (comparator); experimental validation of actual TPSA not available |
Why This Matters
Hydrogen-bonding capacity and TPSA are critical determinants of solubility, permeability, and target engagement; procurement of an incorrect analog with lower HBD/HBA counts may lead to failed downstream reactions or altered biological assay outcomes.
- [1] PubChem Compound Summary for CID 25238872, 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25238872 (accessed 2026-05-04). View Source
